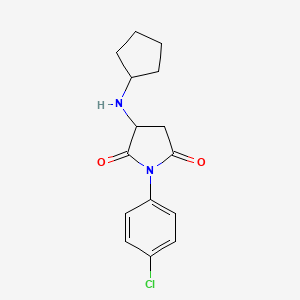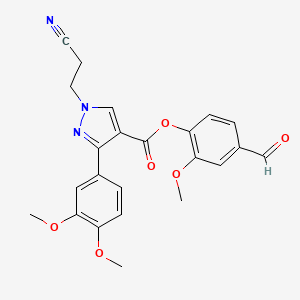![molecular formula C21H26N2S B5158553 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is thought to be responsible for the therapeutic effects of 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to increase locomotor activity and induce stereotypy in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the dopaminergic and noradrenergic systems. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been extensively studied, and there is a large body of literature available on its pharmacological properties. However, one limitation of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters.
Orientations Futures
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and duration of treatment for this application. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline may have potential as a treatment for other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline and its potential side effects.
Méthodes De Synthèse
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized by reacting 4-benzylpiperidine with carbon disulfide and sodium hydroxide to form 4-benzyl-1-piperidinecarbothioamide. This intermediate is then reacted with N,N-dimethylaniline in the presence of a reducing agent, such as lithium aluminum hydride, to produce 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and drug addiction. It has been shown to have dopaminergic and noradrenergic activity, which may be beneficial in the treatment of Parkinson's disease and depression. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to reduce the self-administration of cocaine and heroin in animal models, suggesting that it may have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S/c1-22(2)20-10-8-19(9-11-20)21(24)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIFLJPLGHKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)[4-(dimethylamino)phenyl]methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)